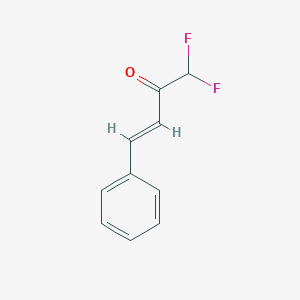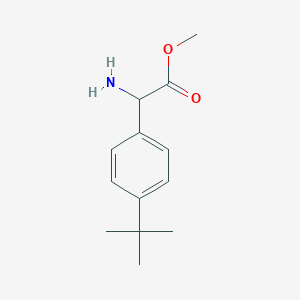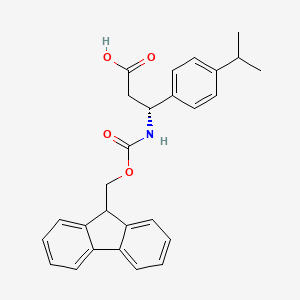
Styryl(difluoromethyl) ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Styryl(difluoromethyl) ketone is an organic compound characterized by the presence of a styryl group (a phenyl group attached to an ethylene group) and a difluoromethyl ketone group
準備方法
Synthetic Routes and Reaction Conditions
Styryl(difluoromethyl) ketone can be synthesized through various methods. One common approach involves the difluorination of 1-trifluoromethyl-1,3-diketones followed by a fragmentation process . This one-pot synthesis is convenient and efficient, allowing for the preparation of difluoromethyl ketones in good yields.
Another method involves the use of difluoromethyl sulfonium ylides as difluorocarbene sources, which can be used to achieve direct α-difluoromethylation of ketene silyl acetals . This method is highly selective and provides a straightforward route to the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
Styryl(difluoromethyl) ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Styryl(difluoromethyl) ketone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique structural features.
作用機序
The mechanism of action of styryl(difluoromethyl) ketone involves its interaction with specific molecular targets, such as enzymes and proteins. The difluoromethyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity . This interaction is often mediated by the electrophilic nature of the carbonyl carbon atom and the ability of the difluoromethyl group to form hydrogen bonds and other non-covalent interactions .
類似化合物との比較
Styryl(difluoromethyl) ketone can be compared with other similar compounds, such as trifluoromethyl ketones and other difluoromethyl ketones . These compounds share similar structural features but differ in their reactivity and applications. For example:
Trifluoromethyl Ketones: These compounds are more reactive due to the presence of an additional fluorine atom, making them potent inhibitors of various enzymes.
Other Difluoromethyl Ketones: These compounds have similar reactivity but may differ in their specific applications and properties.
List of Similar Compounds
- Trifluoromethyl ketone
- Difluoromethyl ketone
- Phenyl difluoromethyl ketone
- α,α-Difluoromethyl ketone
特性
分子式 |
C10H8F2O |
|---|---|
分子量 |
182.17 g/mol |
IUPAC名 |
(E)-1,1-difluoro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H8F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-7,10H/b7-6+ |
InChIキー |
MZOSOJWVJDDOBK-VOTSOKGWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C(F)F |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-Methyl-3-[(thiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13535110.png)

![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)

![2-[2-(4-Chlorobutanamido)benzamido]benzoic acid](/img/structure/B13535155.png)

